molecular formula C12H15NO B7500311 N-ethyl-N-phenylcyclopropanecarboxamide

N-ethyl-N-phenylcyclopropanecarboxamide

Cat. No. B7500311
M. Wt: 189.25 g/mol
InChI Key: NQNGBFZCZSBSIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-phenylcyclopropanecarboxamide (ECPC) is a synthetic compound that has been widely used in scientific research. It belongs to the class of cyclopropane carboxamides and has been shown to have various biochemical and physiological effects.

Mechanism of Action

N-ethyl-N-phenylcyclopropanecarboxamide acts as a positive allosteric modulator of GABA-A receptors. It enhances the activity of these receptors by binding to a site on the receptor that is distinct from the GABA binding site. This results in an increase in the inhibitory effect of GABA on neuronal activity.
Biochemical and Physiological Effects:
N-ethyl-N-phenylcyclopropanecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to enhance the activity of GABA-A receptors in a dose-dependent manner. This results in an increase in the inhibitory effect of GABA on neuronal activity, leading to anxiolytic and antidepressant effects. N-ethyl-N-phenylcyclopropanecarboxamide has also been shown to have anticonvulsant and muscle relaxant effects.

Advantages and Limitations for Lab Experiments

N-ethyl-N-phenylcyclopropanecarboxamide has several advantages for lab experiments. It is a potent and selective modulator of GABA-A receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. N-ethyl-N-phenylcyclopropanecarboxamide is also relatively easy to synthesize and has a long shelf life. However, N-ethyl-N-phenylcyclopropanecarboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. N-ethyl-N-phenylcyclopropanecarboxamide also has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on N-ethyl-N-phenylcyclopropanecarboxamide. One area of interest is the development of more potent and selective modulators of GABA-A receptors. Another area of interest is the investigation of the role of GABA-A receptors in other neurological disorders, such as epilepsy and schizophrenia. Additionally, the development of new methods for administering N-ethyl-N-phenylcyclopropanecarboxamide in vivo could improve its effectiveness in future experiments. Finally, the investigation of the long-term effects of N-ethyl-N-phenylcyclopropanecarboxamide on neuronal activity could provide valuable insights into the mechanisms underlying its anxiolytic and antidepressant effects.

Synthesis Methods

N-ethyl-N-phenylcyclopropanecarboxamide can be synthesized through the reaction of N-ethylcyclopropanecarboxamide and phenyllithium. The reaction takes place under anhydrous conditions and is catalyzed by copper(I) iodide. The resulting product is a white crystalline solid with a melting point of 68-70°C.

Scientific Research Applications

N-ethyl-N-phenylcyclopropanecarboxamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to modulate the activity of GABA-A receptors, which are important neurotransmitter receptors in the brain. N-ethyl-N-phenylcyclopropanecarboxamide has also been used as a tool to study the role of GABA-A receptors in anxiety and depression.

properties

IUPAC Name

N-ethyl-N-phenylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-13(12(14)10-8-9-10)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNGBFZCZSBSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-phenylcyclopropanecarboxamide

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